molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

Cat. No. B595885
M. Wt: 330.137
InChI Key: JQMOBYLYYWNJBN-UHFFFAOYSA-N
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Description

“4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NOS2 . It has an average mass of 330.145 Da and a monoisotopic mass of 328.879150 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring substituted with a bromine atom and a trifluoromethoxy group .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm3, a polar surface area of 89 Å2, and a molar volume of 175.4±3.0 cm3 .

Scientific Research Applications

Anticonvulsant and Antidepressant Effects

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol derivatives, particularly benzo[d]thiazol derivatives, have been studied for their potential antidepressant and anticonvulsant effects. For instance, some derivatives displayed significant antidepressant activity in a forced swimming test, outperforming fluoxetine. They also exhibited anticonvulsant effects comparable to phenobarbital or valproate in the maximal electroshock seizure test (Qing‐Hao Jin et al., 2019). Additionally, the synthesis of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines starting from 5-methoxybenzo[d]thiazol-2-amine showed promising anticonvulsant activity in tests with mice (Li-Qiu Zhang et al., 2010).

Antioxidant and Anti-inflammatory Effects

Benzothiazole derivatives, including those with the 4-bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol structure, have shown potential antioxidant and anti-inflammatory properties. For example, benzofused thiazole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating promising therapeutic potential (Dattatraya G. Raut et al., 2020). A study on 5H-benzo[h]thiazolo[2,3-b]quinazolines also demonstrated their antitumor effect on hepatocellular carcinoma, acting through IL-6 downregulation along with oxidative and metabolic stress reduction (Amit K Keshari et al., 2017).

Neuroprotective and Neuropharmacological Properties

Compounds related to 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol have shown neuroprotective and other neuropharmacological properties. Riluzole, a drug with a similar chemical structure, demonstrated inhibitory effects on glutamatergic transmission, showing anti-nociceptive and anti-allodynic effects in neuropathic pain rat models. It also enhanced GABAergic synaptic transmission, suggesting a mechanism for its action in the spinal dorsal horn (R. Taiji et al., 2021). Another study highlighted riluzole's neuroprotective and palliative effects in a primate model of Parkinson's disease, suggesting its potential role in facilitating dopamine release (A. Benazzouz et al., 1995).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOBYLYYWNJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682410
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

CAS RN

1215206-47-5
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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